molecular formula C12H24O B2805145 (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol CAS No. 2248202-65-3

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol

Cat. No.: B2805145
CAS No.: 2248202-65-3
M. Wt: 184.323
InChI Key: GFIGGULIBUDIBI-SNVBAGLBSA-N
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Description

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is a chiral secondary alcohol characterized by a cyclohexyl substituent at position 3, methyl groups at positions 2 and 3, and a hydroxyl group at position 1. The (2S) stereochemistry introduces asymmetry, influencing its physical properties and reactivity. The cyclohexyl group enhances hydrophobicity, making the compound less polar than linear alcohols, while the branched structure reduces molecular packing efficiency.

Properties

IUPAC Name

(2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGGULIBUDIBI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: Further reduction can yield different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 typically produces a secondary alcohol.

Scientific Research Applications

(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

Compound Name Core Structure Functional Groups Key Substituents
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol Branched 4-carbon chain Primary alcohol (‒OH at C1) Cyclohexyl (C3), methyl (C2, C3)
2,3-Dimethylbutan-1-ol (CAS 19550-30-2) Branched 4-carbon chain Primary alcohol (‒OH at C1) Methyl (C2, C3)
3,3-Dimethylbutan-2-ol (CAS 464-07-3) Branched 4-carbon chain Secondary alcohol (‒OH at C2) Methyl (C3, C3)
(‒)-Menthol [(1R,2S,5R)-2-isopropyl-5-methylcyclohexanol] Cyclohexanol derivative Secondary alcohol (‒OH at C2) Isopropyl (C2), methyl (C5)

Key Observations :

  • The primary alcohol group in (2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol facilitates stronger hydrogen bonding than secondary alcohols like menthol or 3,3-dimethylbutan-2-ol .

Physical Properties

Boiling Points and Intermolecular Forces
Compound Molecular Weight (g/mol) Branching Hydrogen Bonding Strength Predicted Boiling Point Trend
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol ~184.3* High (3 branches) Moderate (primary alcohol) Higher than menthol, lower than hexan-1-ol
2,3-Dimethylbutan-1-ol 102.17 Moderate Strong (primary alcohol) Lower than hexan-1-ol
Hexan-1-ol 102.17 Linear Strong Highest in alcohol series
(‒)-Menthol 156.26 Cyclic + branched Weak (secondary alcohol) Lower than primary alcohols

Notes:

  • Branching reduces surface area and weakens van der Waals forces, lowering boiling points. For example, 3,3-dimethylbutan-1-ol has a lower boiling point than hexan-1-ol despite similar molecular weights .

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